molecular formula C20H17N5O2S B12373114 Parp-1-IN-13

Parp-1-IN-13

Cat. No.: B12373114
M. Wt: 391.4 g/mol
InChI Key: YRQHBYGJPZJJEZ-SSDVNMTOSA-N
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Description

Parp-1-IN-13 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcriptional regulation, and cell death. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp-1-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification processes to ensure consistent quality and yield. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Parp-1-IN-13 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various functionalized derivatives of the compound, which can be further studied for their biological activity.

Scientific Research Applications

Parp-1-IN-13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PARP1 in various chemical processes.

    Biology: Employed in research to understand the biological functions of PARP1 and its involvement in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP1.

Mechanism of Action

Parp-1-IN-13 exerts its effects by selectively inhibiting the activity of PARP1. The compound binds to the catalytic domain of PARP1, preventing the enzyme from catalyzing the poly-ADP-ribosylation of target proteins. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death in cancer cells with defective DNA repair mechanisms.

Comparison with Similar Compounds

Parp-1-IN-13 is unique among PARP1 inhibitors due to its high selectivity and potency. Similar compounds include:

    Olaparib: A PARP1 inhibitor approved for the treatment of ovarian and breast cancer.

    Rucaparib: Another PARP1 inhibitor used in cancer therapy.

    Niraparib: A PARP1 inhibitor with applications in ovarian cancer treatment.

    Talazoparib: Known for its potent PARP1 inhibition and use in cancer therapy.

This compound stands out due to its unique chemical structure and specific binding affinity for PARP1, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

1-ethyl-3-[(E)-[4-(4-oxo-3H-[1]benzofuro[3,2-d]pyrimidin-2-yl)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C20H17N5O2S/c1-2-21-20(28)25-22-11-12-7-9-13(10-8-12)18-23-16-14-5-3-4-6-15(14)27-17(16)19(26)24-18/h3-11H,2H2,1H3,(H2,21,25,28)(H,23,24,26)/b22-11+

InChI Key

YRQHBYGJPZJJEZ-SSDVNMTOSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43

Origin of Product

United States

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